molecular formula C16H17F2NO3 B5826690 3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

Cat. No.: B5826690
M. Wt: 309.31 g/mol
InChI Key: PEIOCSVJNVSTEA-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is an organic compound that features both fluorine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline typically involves the reaction of 3,4-difluoroaniline with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted anilines.

Scientific Research Applications

3,4-Difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the methoxy groups can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is unique due to the combination of fluorine and methoxy groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s reactivity, binding affinity, and stability compared to its analogues.

Properties

IUPAC Name

3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3/c1-20-14-6-10(7-15(21-2)16(14)22-3)9-19-11-4-5-12(17)13(18)8-11/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIOCSVJNVSTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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